molecular formula C20H17N3O4S B366178 (E)-2-(3-(3-(furan-2-yl)acryloyl)thioureido)-N-(furan-2-ylmethyl)benzamide CAS No. 875175-97-6

(E)-2-(3-(3-(furan-2-yl)acryloyl)thioureido)-N-(furan-2-ylmethyl)benzamide

Cat. No.: B366178
CAS No.: 875175-97-6
M. Wt: 395.4g/mol
InChI Key: ORWNNEVSHBDDCR-MDZDMXLPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-2-(3-(3-(Furan-2-yl)acryloyl)thioureido)-N-(furan-2-ylmethyl)benzamide is a structurally complex compound featuring a benzamide core substituted with a thioureido group linked to an (E)-configured acryloyl moiety and two furan-2-yl groups. The (E)-stereochemistry of the acryloyl double bond enhances rigidity and influences intermolecular interactions, while the thioureido group (–NH–C(S)–NH–) introduces hydrogen-bonding capabilities. This compound’s multifunctional design suggests applications in medicinal chemistry, particularly as a protease inhibitor or anti-inflammatory agent, though specific biological data remain to be explored in the provided evidence .

Properties

IUPAC Name

N-(furan-2-ylmethyl)-2-[[(E)-3-(furan-2-yl)prop-2-enoyl]carbamothioylamino]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O4S/c24-18(10-9-14-5-3-11-26-14)23-20(28)22-17-8-2-1-7-16(17)19(25)21-13-15-6-4-12-27-15/h1-12H,13H2,(H,21,25)(H2,22,23,24,28)/b10-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORWNNEVSHBDDCR-MDZDMXLPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCC2=CC=CO2)NC(=S)NC(=O)C=CC3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C(=O)NCC2=CC=CO2)NC(=S)NC(=O)/C=C/C3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(3-(3-(furan-2-yl)acryloyl)thioureido)-N-(furan-2-ylmethyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes:

  • Formation of the Acrylamide Intermediate

      Starting Materials: Furan-2-carbaldehyde and an appropriate amine.

      Reaction Conditions: Condensation reaction under acidic or basic conditions to form the acrylamide intermediate.

  • Thiourea Formation

      Starting Materials: The acrylamide intermediate and thiourea.

      Reaction Conditions: The reaction is typically carried out in a polar solvent such as ethanol or methanol, under reflux conditions to form the thioureido intermediate.

  • Final Coupling Reaction

      Starting Materials: The thioureido intermediate and furan-2-ylmethylamine.

      Reaction Conditions: The final coupling reaction is performed under mild heating, often in the presence of a coupling agent like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

    • The furan rings in the compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
  • Reduction

    • The acrylamide moiety can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
  • Substitution

    • The thiourea group can participate in nucleophilic substitution reactions, where the sulfur atom can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-CPBA.

    Reducing Agents: LiAlH4, NaBH4.

    Nucleophiles: Various amines, alcohols, or thiols for substitution reactions.

Major Products

    Oxidation: Formation of furan-2,5-dione derivatives.

    Reduction: Formation of the corresponding amine derivatives.

    Substitution: Formation of substituted thiourea derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following molecular characteristics:

  • Molecular Formula : C17H15N3O2S2
  • Molecular Weight : 357.5 g/mol
  • IUPAC Name : (E)-2-(3-(3-(furan-2-yl)acryloyl)thioureido)-N-(furan-2-ylmethyl)benzamide

The presence of furan and thiourea moieties contributes to its diverse reactivity and biological activity.

Anticancer Activity

Research has demonstrated that compounds containing furan rings exhibit promising anticancer properties. For instance, furan derivatives have been shown to induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and the induction of oxidative stress. A study highlighted that furan-based compounds can inhibit specific cancer cell lines, suggesting that this compound may have similar effects due to its structural components .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. Thiourea derivatives are known for their ability to inhibit bacterial growth, and studies have indicated that modifications in the thiourea structure can enhance antibacterial activity. The incorporation of furan moieties may further increase this activity by improving solubility and bioavailability .

Cytotoxicity Studies

In vitro cytotoxicity assessments have shown that related compounds exhibit low toxicity towards mammalian cell lines, making them suitable candidates for therapeutic applications. For example, studies reported that certain furan-containing compounds displayed EC50 values indicating effective antiviral activity with minimal cytotoxic effects . This suggests that this compound could be explored further for its safety profile in clinical applications.

Polymeric Materials

The unique chemical structure of this compound allows it to be used as a building block in the synthesis of novel polymers with enhanced properties. Furan-containing polymers are known for their thermal stability and mechanical strength, making them suitable for applications in coatings, adhesives, and composite materials .

Case Studies

StudyFindings
Zheng et al., 2009Identified anticancer properties in furan derivatives; indicated potential applications in cancer therapy.
Cardoso et al., 2014Demonstrated antimicrobial activity of thiourea derivatives; suggested structural modifications could enhance efficacy.
Salgin-Goksen et al., 2021Explored antidepressant effects of related compounds; highlighted the importance of structural diversity in biological activity.

Mechanism of Action

The mechanism by which (E)-2-(3-(3-(furan-2-yl)acryloyl)thioureido)-N-(furan-2-ylmethyl)benzamide exerts its effects is largely dependent on its interaction with biological molecules. The furan rings and thiourea moiety allow it to form hydrogen bonds and other interactions with proteins and enzymes, potentially inhibiting their activity. The acrylamide group can also participate in Michael addition reactions with nucleophiles in biological systems, leading to covalent modifications of biomolecules.

Comparison with Similar Compounds

(E)-3-Furan-2-yl-N-p-tolyl-acrylamide (PAM-2)

  • Structure : Shares the (E)-acrylamide group and furan-2-yl substituent but lacks the benzamide-thioureido moiety.
  • Synthesis : Prepared via coupling (E)-3-(furan-2-yl)acrylic acid with p-toluidine using EDC/HOBt, yielding >99.5% purity .
  • PAM-2 exhibits neuropathic pain inhibition in mice, suggesting the acrylamide-furan motif is pharmacologically active .

N-Benzyl-N-(furan-2-ylmethyl)acetamide

  • Structure : Contains a furan-2-ylmethyl group and tertiary amide but lacks the acryloyl-thioureido-benzamide framework.
  • Synthesis : Acylation of N-benzyl-1-(furan-2-yl)methanamine with acetic anhydride achieves ≥93% yield under optimized conditions .

(Z)-3-Phenyl-N-propyl-2-[(E)-3-(thien-2-yl)acrylamido]acrylamide

  • Structure : Replaces furan with thiophene in the acrylamido group and incorporates a Z-configured double bond.
  • Synthesis : Derived from thienyl-substituted oxazolone intermediates, highlighting adaptability in heterocyclic substitutions .
  • Key Differences : Thiophene’s larger atomic radius and higher electronegativity may alter electronic properties compared to furan-based analogues.

Electronic and Steric Effects

  • Furan vs. Thiophene : Furan’s oxygen atom provides stronger electron-donating effects than thiophene’s sulfur, influencing charge distribution and binding interactions .
  • Thioureido vs. Acetamide : The thioureido group’s sulfur atom increases lipophilicity and may enhance metal-chelation capacity compared to oxygen-based amides .

Biological Activity

The compound (E)-2-(3-(3-(furan-2-yl)acryloyl)thioureido)-N-(furan-2-ylmethyl)benzamide is a novel thiourea derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes current findings on the biological activity of this compound, focusing on its anticancer and antimicrobial properties.

Chemical Structure

The chemical structure of the compound can be represented as follows:

 E 2 3 3 furan 2 yl acryloyl thioureido N furan 2 ylmethyl benzamide\text{ E 2 3 3 furan 2 yl acryloyl thioureido N furan 2 ylmethyl benzamide}

Synthesis

The synthesis of this compound typically involves the reaction of furan derivatives with thiourea and acrylamide precursors. The detailed synthetic route can be referenced in various studies focusing on furan-based compounds, which often utilize similar methodologies .

Anticancer Activity

Recent studies have shown that the compound exhibits significant anticancer properties against various cancer cell lines. For instance, it has been tested against HepG2 (liver cancer), Huh-7 (liver cancer), and MCF-7 (breast cancer) cell lines. The results indicate that the compound has a potent cytotoxic effect, with cell viability percentages significantly lower than those of standard treatments like doxorubicin.

CompoundHepG2 Viability (%)Huh-7 Viability (%)MCF-7 Viability (%)
(E)-2...33.2945.0941.81
Doxorubicin0.62N/AN/A

The structure-activity relationship (SAR) analysis suggests that the presence of electron-donating groups enhances the anticancer activity of the compound .

Antimicrobial Activity

In addition to its anticancer effects, the compound has demonstrated promising antimicrobial activity. It was tested against several bacterial strains, including Escherichia coli and Staphylococcus aureus, using standard methods such as disc diffusion and minimum inhibitory concentration (MIC) assays.

Bacterial StrainZone of Inhibition (mm)MIC (µg/mL)
E. coli10.5280
S. aureus13265
Bacillus cereus16230

The antimicrobial activity is attributed to the thiourea moiety, which is known to interact with bacterial cell membranes, potentially disrupting their integrity .

Case Studies

  • Case Study on Anticancer Activity : A study evaluated the efficacy of this compound against HepG2 cells, showing a dose-dependent decrease in cell viability, indicating its potential as a therapeutic agent in liver cancer treatment.
  • Case Study on Antimicrobial Effects : Another study focused on its antibacterial properties, revealing that modifications to the furan ring could enhance its effectiveness against Gram-positive and Gram-negative bacteria.

Q & A

Q. Table 1: Example Experimental Layout

FactorLevelsReplicates
pH4, 7, 104
Light ExposureUV (254 nm), Dark4
Microbial LoadSterile, Pseudomonas spp.4

Analysis: Use ANOVA to identify significant degradation pathways (e.g., hydrolysis vs. photolysis) .

Advanced: How can intramolecular hydrogen bonding impact the biological activity of this compound?

Answer:
Hydrogen bonding (e.g., N–H⋯O=C) influences:

  • Conformational Rigidity: Stabilizes active conformations for target binding. For example, a thiourea derivative showed enhanced kinase inhibition due to fixed benzamide-furan orientation .
  • Solubility: Strong intramolecular H-bonds reduce polarity, decreasing aqueous solubility but improving membrane permeability .

Methodology:

  • Crystallography: Identify H-bond patterns (e.g., O⋯H distances <2.5 Å) .
  • SAR Studies: Synthesize analogs with H-bond donors/acceptors removed and compare bioactivity .

Advanced: What strategies mitigate synthetic byproducts during thioureido group incorporation?

Answer:
Common byproducts (e.g., symmetrical ureas) arise from competing nucleophilic pathways. Mitigation includes:

  • Low Temperature (0–5°C): Slow addition of thiophosgene to limit exothermic side reactions .
  • Protecting Groups: Temporarily block reactive amines on the benzamide moiety .
  • Workup Optimization: Extract byproducts using polar/non-polar solvent mixtures (e.g., ethyl acetate/water) .

Yield Improvement: Use excess furan-2-ylmethylamine (1.5 eq.) to drive thioureido formation to >80% .

Basic: What analytical techniques are critical for characterizing this compound’s purity?

Answer:

  • HPLC-MS: Quantify impurities (<0.1%) using C18 columns and ESI+ ionization .
  • Elemental Analysis: Validate C, H, N, S content within ±0.4% of theoretical values .
  • Melting Point: Sharp melting range (<2°C) indicates high crystallinity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.